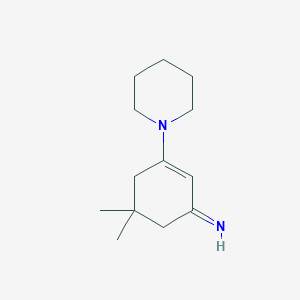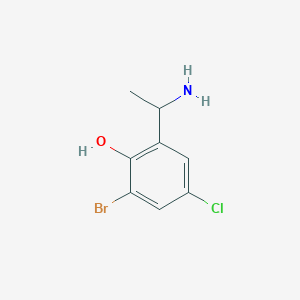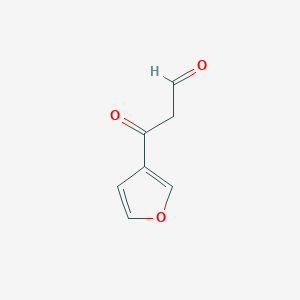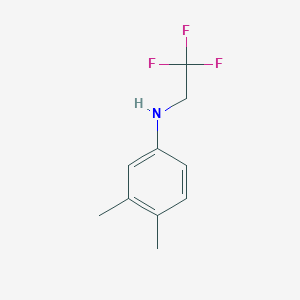
4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by an ethyl group at the 4th position, an isopropyl group at the 3rd position, and an amine group at the 5th position of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 4-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid with ammonia or an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.
科学的研究の応用
4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-(propan-2-YL)-1H-pyrazol-5-amine
- 4-Ethyl-3-(methyl)-1H-pyrazol-5-amine
- 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-4-amine
Uniqueness
4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups, along with the amine functionality, provides a distinct set of properties that can be exploited in various applications.
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
4-ethyl-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-6-7(5(2)3)10-11-8(6)9/h5H,4H2,1-3H3,(H3,9,10,11) |
InChIキー |
GWGKROXBRGRAJB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NN=C1N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
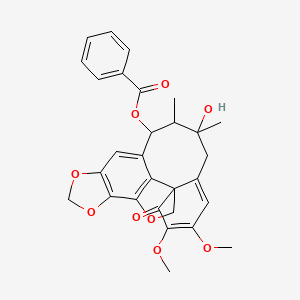
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)
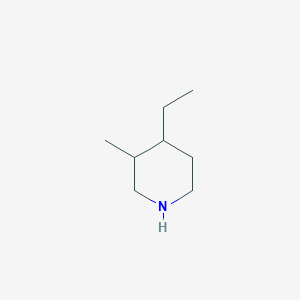
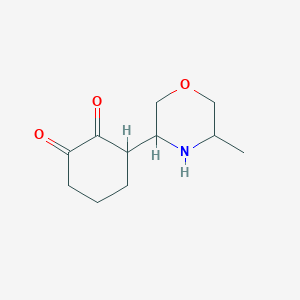
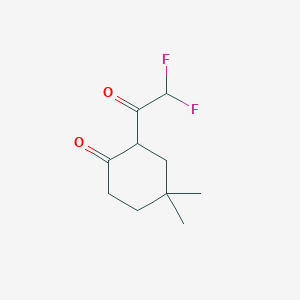
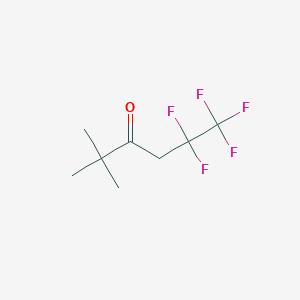
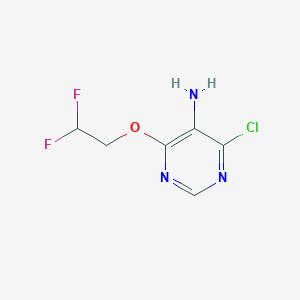
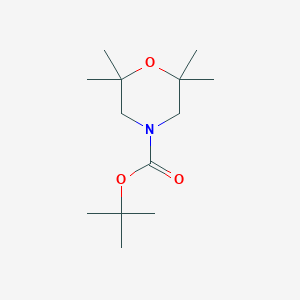
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
